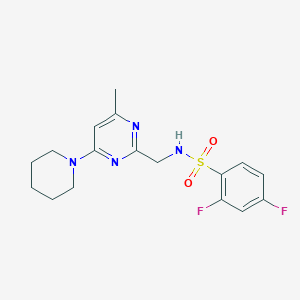

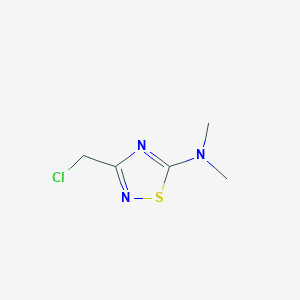

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18ClFN4O3 and its molecular weight is 476.89. The purity is usually 95%.

BenchChem offers high-quality 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-((3-(4-Chloro-3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, a complex compound, is related to the broader class of quinazolinediones. Research has focused on synthesizing various derivatives of quinazolinediones due to their potential biological activities. For example, Tran et al. (2005) described a new synthesis for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid and involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement (Tran et al., 2005).

Cytotoxic and Antitumor Activities

Compounds in this category have been explored for their cytotoxic and antitumor activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, displaying potent cytotoxic properties against various cancer cell lines (Deady et al., 2003). Similarly, El‐Sabbagh et al. (2010) prepared nonclassical acridines, quinolines, and quinazolines, noting that some compounds showed significant antimicrobial and cytotoxic activities (El‐Sabbagh et al., 2010).

Photocatalytic and Photochemical Applications

Compounds with structures similar to 1-((3-(4-Chloro-3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione have been used in photochemical studies. For example, He et al. (2021) investigated the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, a process relevant for synthesizing pyrazole-fused quinones (He et al., 2021).

Agricultural Applications

Some derivatives have been explored for their potential use in agriculture. He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, highlighting their potential in herbicide development (He et al., 2020).

Polymer Science and Material Applications

In polymer science, related compounds have been used to synthesize novel materials. Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting their solubility in polar organic solvents and high thermal stability, which is crucial for various industrial applications (Hamciuc et al., 2005).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction starting from 2,5-dimethylaniline. The second intermediate is 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one, which is synthesized via a multi-step reaction starting from 4-chloro-3-fluoroaniline.", "Starting Materials": [ "2,5-dimethylaniline", "4-chloro-3-fluoroaniline", "2-chloroacetyl chloride", "sodium azide", "sodium hydride", "ethyl chloroformate", "2,5-dimethylbenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-dimethylaminopyridine", "1,2,4-triazole", "4-(chloromethyl)benzoyl chloride" ], "Reaction": [ "2,5-dimethylaniline is reacted with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenyl)acetamide.", "2-(2,5-dimethylphenyl)acetamide is reacted with phosphorus oxychloride to form 2-(2,5-dimethylphenyl)acetyl chloride.", "2-(2,5-dimethylphenyl)acetyl chloride is reacted with sodium azide to form 2-(2,5-dimethylphenyl)azidoacetate.", "2-(2,5-dimethylphenyl)azidoacetate is reacted with ethyl chloroformate to form ethyl 2-(2,5-dimethylphenyl)azidoacetate.", "Ethyl 2-(2,5-dimethylphenyl)azidoacetate is reacted with sodium hydride to form 2-(2,5-dimethylphenyl)acetic acid hydrazide.", "2-(2,5-dimethylphenyl)acetic acid hydrazide is reacted with 2,5-dimethylbenzoic acid and phosphorus oxychloride to form 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.", "4-chloro-3-fluoroaniline is reacted with N,N-dimethylformamide and triethylamine to form 1-(4-chloro-3-fluorophenyl)-N,N-dimethylmethanamine.", "1-(4-chloro-3-fluorophenyl)-N,N-dimethylmethanamine is reacted with acetic anhydride and 4-dimethylaminopyridine to form 1-(4-chloro-3-fluorophenyl)-N,N-dimethylpropan-1-one.", "1-(4-chloro-3-fluorophenyl)-N,N-dimethylpropan-1-one is reacted with sodium hydride and 1,2,4-triazole to form 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one.", "1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one is reacted with sodium hydroxide to form 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

1358707-06-8 |

Molekularformel |

C25H18ClFN4O3 |

Molekulargewicht |

476.89 |

IUPAC-Name |

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H18ClFN4O3/c1-14-7-8-15(2)21(11-14)31-24(32)17-5-3-4-6-20(17)30(25(31)33)13-22-28-23(29-34-22)16-9-10-18(26)19(27)12-16/h3-12H,13H2,1-2H3 |

InChI-Schlüssel |

QMRLTGNJTITHHS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)

![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2559738.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2559743.png)

![methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2559744.png)

![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)